Säure-Alizarinviolett N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

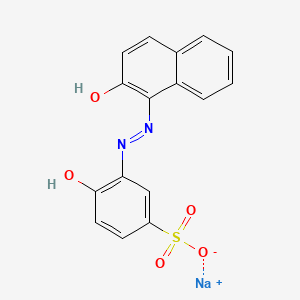

Acid Alizarin Violet N is a dye with a dark red light purple color . It is soluble in water, producing a magenta solution, and soluble in ethanol, producing a red-orange solution . It is slightly soluble in acetone . The dye content is approximately 50% .

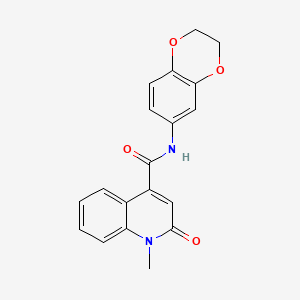

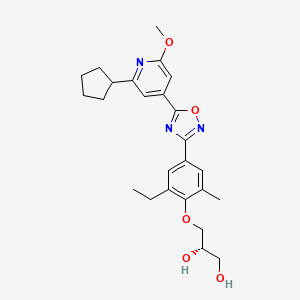

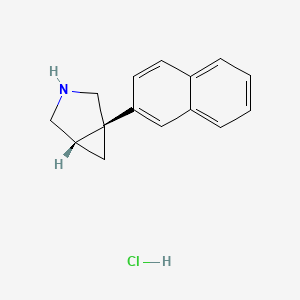

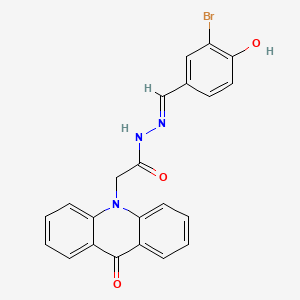

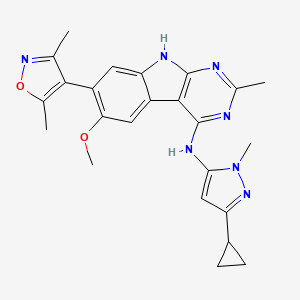

Molecular Structure Analysis

The molecular formula of Acid Alizarin Violet N is C16H11N2NaO5S, and its molecular weight is 366.32 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Acid Alizarin Violet N has been studied for its degradation under visible light over nano TiO2 and Ag-doped nano TiO2 catalysts . It has also been studied for its removal using sugarcane bagasse as an adsorbent .Physical and Chemical Properties Analysis

Acid Alizarin Violet N is a violet-red crystal that is soluble in water . It is also soluble in ethanol for red-orange and slightly soluble in acetone . In concentrated sulfuric acid, it turns to red light purple, and after dilution, it turns to orange . In concentrated nitric acid, it turns to yellow-brown .Wissenschaftliche Forschungsanwendungen

Farbstoffentfernung mit Zuckerrohrbagasse

Säure-Alizarinviolett N wurde in Studien verwendet, um die Adsorption des Farbstoffs mit verschiedenen Konzentrationen von Zuckerrohrbagasse zu untersuchen {svg_1} {svg_2}. Die Farbstoffadsorptionswechselwirkung in Zuckerrohrbagasse wird am besten durch die Freundlich-Gleichung beschrieben, was auf ein mehrschichtiges Modell hindeutet {svg_3} {svg_4}. Diese Anwendung ist besonders relevant für die Farbstoffentfernung aus Textil-Abwässern {svg_5} {svg_6}.

Textilindustrie

Mit der Entwicklung der Textilindustrie hat sich der Bedarf an der Entfernung von Farbstoffen aus kontaminierten Abwässern ergeben {svg_7}. This compound wird wie andere Farbstoffe in der Textilindustrie aufgrund seiner Reaktivität mit Fasern und Farbstabilität verwendet {svg_8}.

Umweltbelastung

In aquatischen Systemen verursachen Farbstoffe wie this compound Veränderungen in der photosynthetischen Aktivität von Pflanzen, indem sie das Eindringen von Sonnenstrahlung verhindern {svg_9}. Dies unterstreicht die Umweltbelastung durch solche Farbstoffe und die Bedeutung der Untersuchung ihrer Entfernung aus Abwässern {svg_10}.

Analytische Chemie

Alizarin, eine mit this compound verwandte Verbindung, wird in der analytischen Chemie verwendet {svg_11}. Seine Fähigkeit, Komplexe zu bilden, macht es als Kationen-Farbreaktiv zu verwenden {svg_12}.

Kunstrestaurierung

Alizarin wird auch in der Kunstrestaurierung verwendet {svg_13}. Während diese Anwendung möglicherweise nicht direkt this compound betrifft, demonstriert sie die Vielseitigkeit von Anthrachinonverbindungen {svg_14}.

Solarstromgewinnung

Eine weitere interessante Anwendung von Alizarin ist die Gewinnung von Solarenergie {svg_15}. Auch wenn dies möglicherweise nicht direkt this compound betrifft, zeigt es das Potenzial von Anthrachinonverbindungen in energiebezogenen Anwendungen {svg_16}.

Medizinische Anwendungen

Alizarin und andere Anthrachinone sind für ihre medizinischen Anwendungen bekannt {svg_17}. Zum Beispiel wird Alizarin verwendet, um Anti-Krebs-Medikamente zu unterstützen {svg_18}. Dies deutet auf potenzielle medizinische Anwendungen für this compound und verwandte Verbindungen hin {svg_19}.

Bestimmung der Dissoziationskonstante

Die Dissoziationskonstante von this compound kann mit UV/Vis-Spektroskopie bestimmt werden {svg_20}. Diese Anwendung ist wichtig, um die Eigenschaften des Farbstoffs und sein Verhalten in verschiedenen Umgebungen zu verstehen {svg_21}.

Safety and Hazards

Acid Alizarin Violet N should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Zukünftige Richtungen

Future research could focus on the photocatalytic degradation of Acid Alizarin Violet N under visible light over nano TiO2 and Ag-doped nano TiO2 catalysts . Another promising area of research is the use of natural solid materials, such as sugarcane bagasse, for the removal of Acid Alizarin Violet N from contaminated water .

Biochemische Analyse

Biochemical Properties

It is known that the dye has a maximum absorption at 501 nm . The dye is soluble in water and ethanol

Cellular Effects

The cellular effects of Acid Alizarin Violet N are not well-documented. Studies on similar compounds, such as alizarin, have shown that they can influence cell function. For example, alizarin has been found to decrease cell viability in a dose-dependent manner in HepG2 cells, a human hepatoma cell line . It also significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .

Molecular Mechanism

Studies on alizarin, a similar compound, have shown that it exhibits agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This suggests that Acid Alizarin Violet N may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Alizarin Violet N involves the reaction of alizarin and 4-nitrobenzene diazonium salt in the presence of a strong acid.", "Starting Materials": [ "Alizarin", "4-nitrobenzene diazonium salt", "Strong acid (e.g. sulfuric acid)" ], "Reaction": [ "Dissolve alizarin and 4-nitrobenzene diazonium salt in a strong acid solution.", "Heat the mixture to around 80-90°C for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with water and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure Acid Alizarin Violet N." ] } | |

CAS-Nummer |

2092-55-9 |

Molekularformel |

C16H12N2NaO5S |

Molekulargewicht |

367.3 g/mol |

IUPAC-Name |

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23); |

InChI-Schlüssel |

JJNDVAFFPLPCKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 15670; NSC-12453; NSC 12453; NSC12453. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.